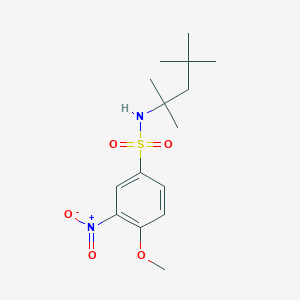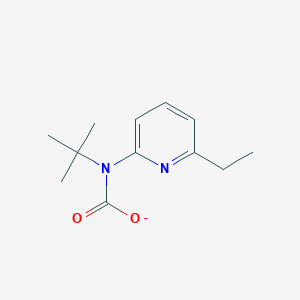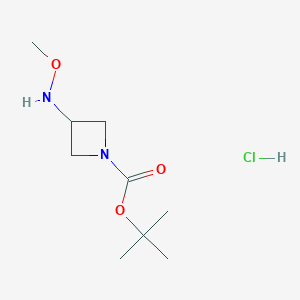
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as MNTB, is a sulfonamide compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 375.5 g/mol.
Mechanism of Action
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH in the tumor microenvironment, which can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth. It has also been shown to increase the sensitivity of cancer cells to radiation therapy, making it a potential radiosensitizer.
Advantages and Limitations for Lab Experiments
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CAIX, its ability to inhibit tumor growth both in vitro and in vivo, and its potential as a radiosensitizer. However, 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide also has some limitations, including its low water solubility, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide research, including the development of more potent and selective CAIX inhibitors, the exploration of combination therapies with 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide and other cancer treatments, and the investigation of the role of CAIX in other diseases, such as osteoporosis and epilepsy.
In conclusion, 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of CAIX and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its low water solubility. There are several future directions for 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide research, including the development of more potent and selective CAIX inhibitors and the investigation of its role in other diseases.
Synthesis Methods
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in high purity and yield.
Scientific Research Applications
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been used in various scientific research studies due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-14(2,3)10-15(4,5)16-23(20,21)11-7-8-13(22-6)12(9-11)17(18)19/h7-9,16H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAIOOKPFDKNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)
![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)

![[1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)
![2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2780266.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)


![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)
![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2780277.png)
![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2780280.png)